molecular formula C9H6BrFS B6158782 3-(bromomethyl)-4-fluoro-1-benzothiophene CAS No. 99592-52-6

3-(bromomethyl)-4-fluoro-1-benzothiophene

Cat. No.: B6158782
CAS No.: 99592-52-6
M. Wt: 245.1
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Description

3-(Bromomethyl)-4-fluoro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromomethyl and fluoro substituents on the benzothiophene ring makes this compound particularly interesting for various chemical and industrial applications.

Properties

CAS No.

99592-52-6

Molecular Formula

C9H6BrFS

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-4-fluoro-1-benzothiophene typically involves the bromination of 4-fluoro-1-benzothiophene. This can be achieved through the reaction of 4-fluoro-1-benzothiophene with bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods: Industrial production of 3-(bromomethyl)-4-fluoro-1-benzothiophene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4-fluoro-1-benzothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include azido, thiol, or amine derivatives of the original compound.

    Oxidation Reactions: Products may include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: The primary product is the methyl derivative of the original compound.

Scientific Research Applications

3-(Bromomethyl)-4-fluoro-1-benzothiophene has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated and sulfur-containing compounds.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-fluoro-1-benzothiophene involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic substitution reactions. The fluoro substituent can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

  • 3-(Bromomethyl)-1-benzothiophene
  • 4-Fluoro-1-benzothiophene
  • 3-Methyl-4-fluoro-1-benzothiophene

Comparison:

  • 3-(Bromomethyl)-1-benzothiophene: Lacks the fluoro substituent, which can significantly alter its reactivity and biological activity.
  • 4-Fluoro-1-benzothiophene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
  • 3-Methyl-4-fluoro-1-benzothiophene: The methyl group is less reactive than the bromomethyl group, affecting the compound’s overall reactivity and potential applications.

Uniqueness: 3-(Bromomethyl)-4-fluoro-1-benzothiophene is unique due to the presence of both bromomethyl and fluoro substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various chemical transformations and applications in research and industry.

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